N-[4-[(4-methylphenyl)amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-methylphenyl)amino]phenyl]acetamide is an organic compound with the molecular formula C15H16N2O It is a derivative of acetanilide, where the acetamide group is attached to a phenyl ring substituted with a p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylphenyl)amino]phenyl]acetamide typically involves the reaction of p-toluidine with acetic anhydride. The reaction is carried out under reflux conditions, where p-toluidine is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylphenyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-[(4-methylphenyl)amino]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-methylphenyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler derivative of acetanilide without the p-tolylamino group.
N-Phenylacetamide: Another derivative of acetanilide with different substituents on the phenyl ring.
Uniqueness
N-[4-[(4-methylphenyl)amino]phenyl]acetamide is unique due to the presence of the p-tolylamino group, which can impart distinct chemical and biological properties compared to other acetanilide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[4-(4-methylanilino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O/c1-11-3-5-14(6-4-11)17-15-9-7-13(8-10-15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
DKOLRMCZQKPCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.